molecular formula C10H13NO B038881 2-Propylbenzamide CAS No. 122761-85-7

2-Propylbenzamide

Cat. No. B038881
M. Wt: 163.22 g/mol
InChI Key: IZRDLZYOQSBCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 2-Propylbenzamide involves the blockade of mGluR5 signaling. This receptor is widely expressed in the brain, particularly in the hippocampus, amygdala, and prefrontal cortex, where it modulates the release of various neurotransmitters, including glutamate, GABA, and dopamine. The inhibition of mGluR5 by 2-Propylbenzamide leads to a decrease in glutamate release, which results in the attenuation of excitatory synaptic transmission and the modulation of neural plasticity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Propylbenzamide have been extensively studied in animal models. It has been shown to reduce anxiety-like behavior in rats, as well as to improve cognitive function and memory in mice. Moreover, 2-Propylbenzamide has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for drug addiction.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Propylbenzamide is its high selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, 2-Propylbenzamide is relatively stable and easy to handle, making it suitable for use in various experimental settings. However, one of the limitations of 2-Propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential off-target effects of 2-Propylbenzamide on other mGlu receptors should be carefully considered when interpreting experimental results.

Future Directions

The potential therapeutic applications of 2-Propylbenzamide in the treatment of neurological and psychiatric disorders are currently being explored. Further studies are needed to elucidate the precise mechanisms underlying the effects of 2-Propylbenzamide on synaptic plasticity and learning and memory processes. Moreover, the development of more potent and selective mGluR5 antagonists may provide new insights into the role of this receptor in brain function and offer new therapeutic options for the treatment of various disorders.

Synthesis Methods

The synthesis of 2-Propylbenzamide is a multi-step process that involves the reaction of 2-bromoacetophenone with propylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with benzoyl chloride. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The selective inhibition of mGluR5 has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.

properties

CAS RN

122761-85-7

Product Name

2-Propylbenzamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-propylbenzamide

InChI

InChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12)

InChI Key

IZRDLZYOQSBCNG-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1C(=O)N

Canonical SMILES

CCCC1=CC=CC=C1C(=O)N

synonyms

Benzamide, 2-propyl- (9CI)

Origin of Product

United States

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